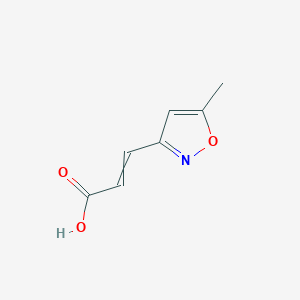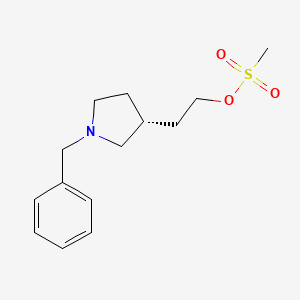
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid typically involves the fluorination of nonane derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the efficient conversion of nonane to this compound. The reaction conditions, such as temperature, pressure, and electrolyte concentration, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the sulfonic acid group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydroxide) for deprotonation and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield various sulfonate esters, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its hydrophobic and lipophobic properties.
Biology: Employed in studies involving cell membranes and protein interactions, as its unique properties can mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of stain-resistant fabrics, non-stick coatings, and fire-fighting foams.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is primarily attributed to its strong hydrophobic and lipophobic nature. This compound can interact with hydrophobic regions of molecules and surfaces, altering their properties. In biological systems, it can disrupt lipid bilayers and protein structures, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane Sulfonic Acid (PFOS): Another perfluorinated sulfonic acid with similar properties but a shorter carbon chain.
Perfluorodecane Sulfonic Acid (PFDS): Similar in structure but with a different chain length, affecting its physical and chemical properties.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is unique due to its specific chain length and the number of fluorine atoms, which provide a balance between hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring high thermal and chemical resistance.
Properties
CAS No. |
56682-30-5 |
|---|---|
Molecular Formula |
C9H5F15O3S |
Molecular Weight |
478.18 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid |
InChI |
InChI=1S/C9H5F15O3S/c10-3(11,1-2-28(25,26)27)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2,(H,25,26,27) |
InChI Key |
OWABTPYVTDRCKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
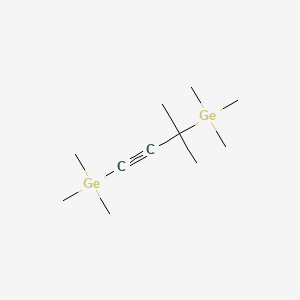
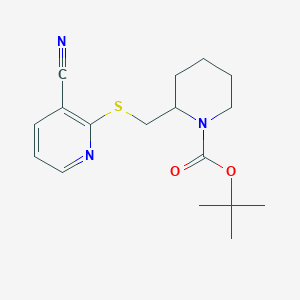
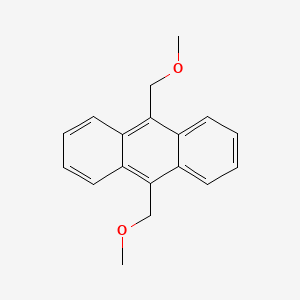
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

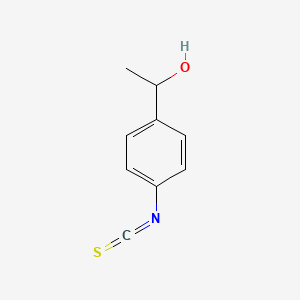
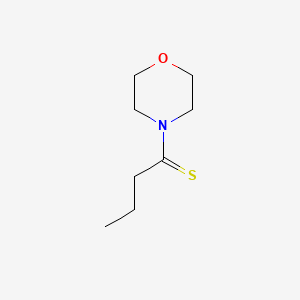
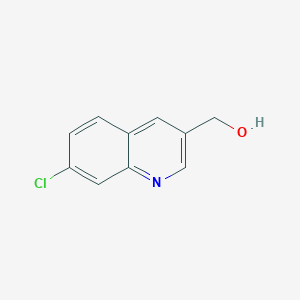
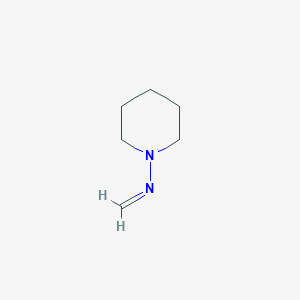
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

